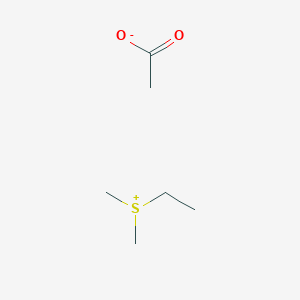
Ethyl(dimethyl)sulfanium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(dimethyl)sulfanium acetate is an organosulfur compound characterized by the presence of a sulfonium ion Sulfonium ions are positively charged sulfur atoms bonded to three organic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl(dimethyl)sulfanium acetate can be synthesized through the alkylation of dimethyl sulfide with ethyl acetate in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Formation of the Sulfonium Ion: Dimethyl sulfide reacts with ethyl acetate in the presence of a strong acid, such as sulfuric acid, to form the sulfonium ion.
Isolation of the Product: The resulting this compound is then isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts and controlled reaction conditions helps achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl(dimethyl)sulfanium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the organic substituents on the sulfonium ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Wissenschaftliche Forschungsanwendungen
Ethyl(dimethyl)sulfanium acetate has several scientific research applications, including:
Biology: Investigated for its potential role in biological systems as a source of sulfur.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of ethyl(dimethyl)sulfanium acetate involves the interaction of the sulfonium ion with various molecular targets. The positively charged sulfur atom can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in organic synthesis and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Dimethyl Sulfide: A simpler sulfide with two methyl groups bonded to sulfur.
Trimethylsulfonium Iodide: A sulfonium salt with three methyl groups bonded to sulfur.
Ethyl Sulfide: An ethyl group bonded to sulfur, lacking the sulfonium ion.
Uniqueness: Ethyl(dimethyl)sulfanium acetate is unique due to the presence of both ethyl and dimethyl groups bonded to the sulfonium ion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
124883-30-3 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
ethyl(dimethyl)sulfanium;acetate |
InChI |
InChI=1S/C4H11S.C2H4O2/c1-4-5(2)3;1-2(3)4/h4H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI-Schlüssel |
NYFJBLXNPZUEEB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[S+](C)C.CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
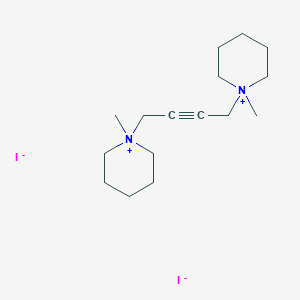
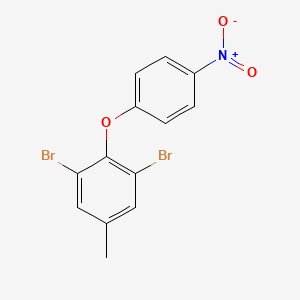
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
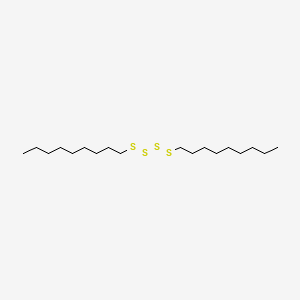



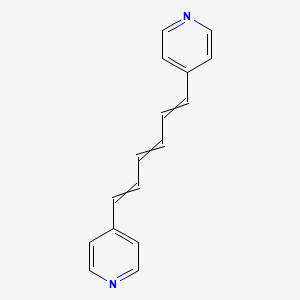
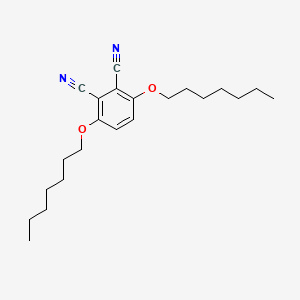

![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
